1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate 1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate
Brand Name: Vulcanchem
CAS No.: 1269039-36-2
VCID: VC8064813
InChI: InChI=1S/C12H18N2O2.H2O/c1-13-6-2-3-11(13)9-14-7-4-10(5-8-14)12(15)16;/h2-3,6,10H,4-5,7-9H2,1H3,(H,15,16);1H2
SMILES: CN1C=CC=C1CN2CCC(CC2)C(=O)O.O
Molecular Formula: C12H20N2O3
Molecular Weight: 240.30

1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate

CAS No.: 1269039-36-2

Cat. No.: VC8064813

Molecular Formula: C12H20N2O3

Molecular Weight: 240.30

* For research use only. Not for human or veterinary use.

1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate - 1269039-36-2

Specification

CAS No. 1269039-36-2
Molecular Formula C12H20N2O3
Molecular Weight 240.30
IUPAC Name 1-[(1-methylpyrrol-2-yl)methyl]piperidine-4-carboxylic acid;hydrate
Standard InChI InChI=1S/C12H18N2O2.H2O/c1-13-6-2-3-11(13)9-14-7-4-10(5-8-14)12(15)16;/h2-3,6,10H,4-5,7-9H2,1H3,(H,15,16);1H2
Standard InChI Key LTVMRZFJMQTFHL-UHFFFAOYSA-N
SMILES CN1C=CC=C1CN2CCC(CC2)C(=O)O.O
Canonical SMILES CN1C=CC=C1CN2CCC(CC2)C(=O)O.O

Introduction

Chemical Structure and Characterization

Molecular Architecture

The compound consists of a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a (1-methyl-1H-pyrrol-2-yl)methyl moiety. The hydrate form includes stoichiometric or non-stoichiometric water molecules, as indicated by the suffix "hydrate" in its nomenclature . X-ray crystallographic data for analogous piperidine derivatives suggest that the hydrate structure likely stabilizes through hydrogen bonding between water molecules and the carboxylic acid group .

Table 1: Key Structural Properties

PropertyValueSource
Molecular formula (anhydrous)C₁₂H₁₈N₂O₂
Molecular weight (anhydrous)222.28 g/mol
Hydrate CAS1269039-36-2
Appearance (hydrate)Off-white to slight yellow solid

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocol for the hydrate is disclosed in available literature, analogous piperidine carboxylates are typically prepared via:

  • N-Alkylation: Reaction of 4-piperidinecarboxylic acid with (1-methylpyrrol-2-yl)methyl halides under basic conditions .

  • Reductive Amination: Condensation of ketone intermediates with ammonia or primary amines, followed by reduction .
    The hydrate form may arise spontaneously during crystallization from aqueous solvents or via post-synthetic hydration .

Industrial Production

Commercial suppliers including Chemlyte Solutions and Antimex Chemical Limited produce the compound in gram-to-kilogram quantities, with specifications including:

  • Purity: 98–99% (HPLC)

  • Packaging: Sealed containers under inert gas

  • Storage: 2–8°C in desiccated conditions to prevent hydrate decomposition .

Physicochemical Properties

Stability and Solubility

The hydrate exhibits greater thermal stability than the anhydrous form, which is reported as a liquid at room temperature . Experimental data gaps exist regarding:

  • Exact melting point

  • Aqueous solubility

  • Hydration stoichiometry

Table 2: Comparative Properties of Anhydrous vs. Hydrate Forms

PropertyAnhydrous FormHydrate Form
Physical stateLiquidSolid
Storage requirementsDry, inert atmosphereControlled humidity
Typical purity≥99%≥98%

Pharmaceutical Applications

Role as Synthetic Intermediate

The compound serves as a precursor in:

  • Anticholinergic agents: Piperidine derivatives modulate muscarinic receptors .

  • Kinase inhibitors: The pyrrole moiety may coordinate with ATP-binding pockets .

  • Prodrug development: Carboxylic acid group facilitates ester/prodrug formulations .

Structure-Activity Relationships

Computational studies on related piperidine-carboxylates suggest:

  • The pyrrole methyl group enhances lipid solubility (ClogP ≈ 2.1) .

  • The carboxylic acid enables salt formation with basic amines, improving bioavailability .

  • Hydration may influence dissolution kinetics in biological matrices .

Future Research Directions

  • Crystallography: Single-crystal X-ray analysis to resolve hydrate structure .

  • Solubility optimization: Co-crystal screening with pharmaceutically acceptable co-formers.

  • Biological screening: In vitro profiling against target classes (GPCRs, kinases, ion channels).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator